molecular formula C10H18BrNO B1314530 2-Bromo-N-cyclohexyl-2-methylpropanamide

2-Bromo-N-cyclohexyl-2-methylpropanamide

Cat. No.: B1314530
M. Wt: 248.16 g/mol
InChI Key: HYVLKBVANUDHPA-UHFFFAOYSA-N
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Description

2-Bromo-N-cyclohexyl-2-methylpropanamide is a brominated tertiary amide characterized by a cyclohexyl substituent on the amide nitrogen and a bromine atom at the β-position of the propanamide backbone. Its molecular formula is C₁₁H₂₀BrNO, with a molar mass of 274.19 g/mol. The compound’s reactivity is driven by the electron-withdrawing bromine atom and the steric bulk of the cyclohexyl group, making it a versatile intermediate in nucleophilic substitution reactions. Studies by D’Angeli et al. highlight its dual reactivity in biphasic systems (e.g., DCM/TBAB), enabling the synthesis of α-aminoamides and other derivatives .

Properties

Molecular Formula

C10H18BrNO

Molecular Weight

248.16 g/mol

IUPAC Name

2-bromo-N-cyclohexyl-2-methylpropanamide

InChI

InChI=1S/C10H18BrNO/c1-10(2,11)9(13)12-8-6-4-3-5-7-8/h8H,3-7H2,1-2H3,(H,12,13)

InChI Key

HYVLKBVANUDHPA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C(=O)NC1CCCCC1)Br

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis compare 2-Bromo-N-cyclohexyl-2-methylpropanamide with analogous bromoamides, focusing on structural variations, reactivity, and applications.

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Reactivity/Applications
This compound Cyclohexyl (N), bromine (β), methyl (β) C₁₁H₂₀BrNO 274.19 Dual reactivity in nucleophilic substitutions (amines, alcohols); synthesis of α-aminoamides .
2-Bromo-N-(2-hydroxy-5-methylphenyl)-2-methylpropanamide 2-hydroxy-5-methylphenyl (N), bromine (β), methyl (β) C₁₁H₁₃BrNO₂ 286.14 Hydrogen bonding via hydroxyl group; crystallographic studies (Acta Cryst. Sect. E) .
2-Bromo-2-methyl-N-(4-nitrophenyl)propanamide 4-nitrophenyl (N), bromine (β), methyl (β) C₁₀H₁₁BrN₂O₃ 287.12 Electron-deficient aryl group enhances electrophilicity; potential for nitro-group reduction .
2-Bromo-N-(2-methylphenyl)propanamide 2-methylphenyl (N), bromine (β) C₁₀H₁₂BrNO 242.12 Methylphenyl group increases steric hindrance; intermediate in pharmaceutical synthesis .
2-Bromo-2-methyl-N-(4-methyl-2-oxo-2H-chromen-7-yl)propanamide 4-methylcoumarin (N), bromine (β), methyl (β) C₁₄H₁₄BrNO₃ 340.17 Coumarin moiety enables fluorescence applications; studied via single-crystal XRD .
4-Bromo-N-cyclohexyl-2-methoxybenzamide Cyclohexyl (N), bromine (para), methoxy (ortho) on benzamide core C₁₄H₁₈BrNO₂ 328.21 Benzamide derivative; methoxy group modulates electronic properties for catalysis .

Key Findings:

Steric and Electronic Effects :

  • The cyclohexyl group in this compound provides steric shielding, reducing side reactions but limiting accessibility to nucleophiles compared to aryl-substituted analogs (e.g., 4-nitrophenyl in ).
  • Electron-withdrawing groups (e.g., nitro in ) enhance electrophilicity at the β-carbon, accelerating substitution reactions. In contrast, electron-donating groups (e.g., hydroxyl in ) stabilize intermediates via hydrogen bonding.

Reactivity Trends: The dual reactivity of this compound (producing α-aminoamides or standard substitution products) is unique among analogs, attributed to the biphasic reaction system (DCM/TBAB) and base selection . Coumarin derivatives (e.g., ) exhibit photophysical properties, expanding applications beyond synthetic intermediates.

Biological and Material Applications: 2-Bromo-N-(2-methylphenyl)propanamide (CAS 19397-79-6) is a precursor in anticancer agent synthesis due to its balanced lipophilicity and stability .

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